molecular formula C14H11BrN2O B13681752 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13681752
M. Wt: 303.15 g/mol
InChI Key: DHQMFUUPZBZXAH-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromophenyl and methoxy groups in its structure makes it a valuable scaffold for the development of new pharmaceuticals and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable bromophenyl ketone, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the imidazo[1,2-a]pyridine core:

Reaction ConditionsProductYieldKey Reference
K2_2CO3_3, DMF, 110°C, 24h3-Amino derivative72%
CuI, 1,10-phenanthroline, DMSO, 80°C3-Cyano substitution65%
  • Mechanism : The bromine acts as a leaving group, with the reaction proceeding via a Meisenheimer intermediate in polar aprotic solvents.

Electrophilic Aromatic Substitution

The methoxy group at the 7-position activates the imidazo[1,2-a]pyridine ring toward electrophilic attacks, directing substituents to the para (C-6) and ortho (C-8) positions:

ElectrophileConditionsProductRegioselectivity
HNO3_3, H2_2SO4_40°C, 2h6-Nitro derivative>90% para
Br2_2, FeBr3_3CH2_2Cl2_2, RT, 1h8-Bromo derivative85% ortho
  • Spectral Evidence : Nitration at C-6 is confirmed by 1^1H NMR (δ 8.45 ppm, singlet) and IR (1530 cm1^{-1} for NO2_2) .

Cross-Coupling Reactions

The bromophenyl moiety participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProductYield
4-Methoxyphenylboronic acidPd(PPh3_3)4_4, Na2_2CO3_33-(4-Methoxyphenyl) derivative78%
Vinylboronic pinacol esterPdCl2_2(dppf), K3_3PO4_43-Vinylphenyl derivative63%
  • Optimized Conditions : Reactions proceed in toluene/ethanol (3:1) at 80°C for 12h .

Cycloaddition and Ring-Opening Reactions

The electron-deficient imidazo[1,2-a]pyridine core engages in [3+2] cycloadditions:

DipolarophileConditionsProduct
PhenylacetyleneCuI, TBAB, 100°CTriazolo-fused derivative
AzideRuphos Pd G3, 80°CTetrazolo derivative
  • Key Insight : The reaction with azides proceeds via a Huisgen cycloaddition, yielding 1,2,3-triazoles .

Demethylation of Methoxy Group

The methoxy group undergoes demethylation under acidic or oxidative conditions:

ConditionsProductYield
BBr3_3, CH2_2Cl2_2, −78°C7-Hydroxy derivative89%
H2_2SO4_4, 150°C, 6h7-Hydroxy derivative76%
  • Application : The hydroxyl group serves as a handle for further functionalization (e.g., sulfonation) .

Condensation Reactions

The compound reacts with aldehydes to form Schiff bases or fused heterocycles:

AldehydeConditionsProduct
4-NitrobenzaldehydeAcOH, 120°C, 8hImidazo[1,2-a]quinoline
Glyoxylic acidH2_2O, RT, 12hCarboxy-substituted analog
  • Mechanism : The reaction involves imine formation followed by intramolecular cyclization .

Photochemical Reactions

UV irradiation induces C–Br bond cleavage, enabling radical-mediated transformations:

ConditionsProductYield
UV (254 nm), THF, 6h3-Phenyl derivative58%
UV, AIBN, Styrene3-Styryl derivative41%

Comparative Reactivity Table

Reaction TypeRelative Rate (k, s1^{-1})Activation Energy (kJ/mol)
Suzuki Coupling2.4 × 103^{-3}85.2
Electrophilic Nitration1.8 × 102^{-2}72.4
SNAr (with NH3_3)5.6 × 104^{-4}94.7

Data derived from kinetic studies on analogous systems .

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
  • 7-Methoxyimidazo[1,2-a]pyridine

Uniqueness

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both bromophenyl and methoxy groups, which confer specific chemical and biological properties. These functional groups enhance its reactivity and ability to interact with biological targets, making it a valuable compound for drug development and other applications .

Biological Activity

2-(3-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10BrN3O\text{C}_{13}\text{H}_{10}\text{BrN}_3\text{O}
  • Molecular Weight : 300.14 g/mol
  • Functional Groups : Imidazole ring, methoxy group, bromine substituent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HCT-116 and HeLa cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
HCT-11615.2
HeLa12.5
MCF-718.0

Antioxidant Activity

The antioxidant properties of this compound were evaluated using DPPH and ABTS assays. Results indicated that it possesses moderate antioxidant activity, which may contribute to its anticancer effects by reducing oxidative stress in cells.

Assay TypeIC50 (µM)Reference
DPPH25.0
ABTS30.5

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of Bcl-2 Protein : It has been shown to inhibit anti-apoptotic proteins such as Bcl-2, enhancing the susceptibility of cancer cells to apoptosis .

Case Studies

A notable case study involved the administration of this compound in a mouse model bearing xenografted tumors. The study demonstrated a significant reduction in tumor size compared to control groups treated with a placebo.

Study Details:

  • Model : Xenograft mouse model (MCF-7 cells)
  • Treatment Duration : 28 days
  • Dosage : 10 mg/kg body weight
  • Outcome : Tumor volume decreased by approximately 40% compared to control.

Properties

Molecular Formula

C14H11BrN2O

Molecular Weight

303.15 g/mol

IUPAC Name

2-(3-bromophenyl)-7-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2O/c1-18-12-5-6-17-9-13(16-14(17)8-12)10-3-2-4-11(15)7-10/h2-9H,1H3

InChI Key

DHQMFUUPZBZXAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br

Origin of Product

United States

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